molecular formula C9H4F3NO B13168176 5,6,7-Trifluoro-1,4-dihydroquinolin-4-one

5,6,7-Trifluoro-1,4-dihydroquinolin-4-one

Cat. No.: B13168176
M. Wt: 199.13 g/mol
InChI Key: OWOJZJRBDHKRRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

5,6,7-Trifluoro-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5,6,7-Trifluoro-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. For example, fluoroquinolones, a related class of compounds, inhibit bacterial DNA-gyrase, an enzyme essential for DNA replication . This inhibition prevents bacterial reproduction and leads to cell death . The exact molecular targets and pathways for this compound may vary depending on its specific application and biological activity.

Comparison with Similar Compounds

Properties

Molecular Formula

C9H4F3NO

Molecular Weight

199.13 g/mol

IUPAC Name

5,6,7-trifluoro-1H-quinolin-4-one

InChI

InChI=1S/C9H4F3NO/c10-4-3-5-7(9(12)8(4)11)6(14)1-2-13-5/h1-3H,(H,13,14)

InChI Key

OWOJZJRBDHKRRW-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=CC(=C(C(=C2C1=O)F)F)F

Origin of Product

United States

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